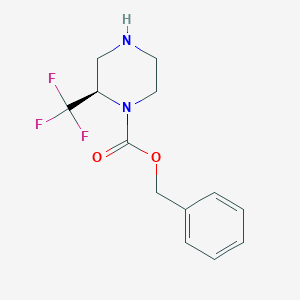
Benzyl (R)-2-(trifluoromethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family, which is known for its diverse applications in medicinal chemistry. The presence of the trifluoromethyl group and the piperazine ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of ®-2-(trifluoromethyl)piperazine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate
- Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate
- Benzyl ®-2-(difluoromethyl)piperazine-1-carboxylate
Uniqueness
Benzyl ®-2-(trifluoromethyl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties .
Properties
Molecular Formula |
C13H15F3N2O2 |
|---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
benzyl (2R)-2-(trifluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-17-6-7-18(11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1 |
InChI Key |
LQRIKYHOBGGNAB-LLVKDONJSA-N |
Isomeric SMILES |
C1CN([C@H](CN1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CN1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















